molecular formula C27H22N4O2 B2834042 N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide CAS No. 1646265-27-1

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide

Cat. No.: B2834042
CAS No.: 1646265-27-1
M. Wt: 434.499
InChI Key: QVOMGEXXZDNAMI-UHFFFAOYSA-N
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Description

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. As a multi-kinase inhibitor, it binds to and inhibits the activity of various kinases involved in cell signaling pathways. This inhibition disrupts the signaling processes that promote cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial cell growth (VEGF) receptor tyrosine kinase.

    6,7-dimethoxyquinazoline: Known for its anti-cancer properties.

Uniqueness

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide stands out due to its unique structure, which combines the quinazoline core with an indole moiety and an enamido group. This structural combination enhances its biological activity and specificity as a multi-kinase inhibitor .

Properties

IUPAC Name

N-(6-methylindolo[1,2-c]quinazolin-12-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-3-24(32)28-16-18-12-14-19(15-13-18)27(33)30-25-21-9-5-7-11-23(21)31-17(2)29-22-10-6-4-8-20(22)26(25)31/h3-15H,1,16H2,2H3,(H,28,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMGEXXZDNAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)C5=CC=C(C=C5)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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